Oxane-4-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxane-4-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound belongs to the broader class of sulfinamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymer industries . The unique structural features of this compound make it a valuable building block in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxane-4-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base like sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste generation and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Oxane-4-sulfinamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to sulfenamides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfonamides.
Reduction: Sulfenamides.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
Oxane-4-sulfinamide has found applications in multiple scientific domains:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of Oxane-4-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur-nitrogen bond in the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications. Additionally, the compound can modulate signaling pathways by interacting with cellular receptors, thereby influencing various biological processes .
Comparison with Similar Compounds
Sulfenamides: Contain a sulfur-nitrogen bond but are less oxidized compared to sulfinamides.
Sulfonamides: Fully oxidized sulfur-nitrogen compounds with broader applications in medicine and industry.
Sulfonimidates: Sulfur(VI) species with a tetrahedral sulfur center, used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness of Oxane-4-sulfinamide: this compound stands out due to its intermediate oxidation state, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in different scientific fields .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
oxane-4-sulfinamide |
InChI |
InChI=1S/C5H11NO2S/c6-9(7)5-1-3-8-4-2-5/h5H,1-4,6H2 |
InChI Key |
PKEMQKBULCUFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1S(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.